2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Description
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a benzimidazole ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Properties
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9(2)22(11(4)23)17-18-10(3)14(25-17)15(24)21-16-19-12-7-5-6-8-13(12)20-16/h5-9H,1-4H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGJGGSZQXBYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various thioamides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetyl Group
The acetyl(propan-2-yl)amino group undergoes nucleophilic substitution under alkaline or acidic conditions. For example:
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Hydrolysis : Reaction with aqueous NaOH yields 2-(propan-2-ylamino)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide by cleavage of the acetyl group.
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Aminolysis : Substitution with primary amines (e.g., methylamine) produces secondary amide derivatives.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C, 2h | Deacetylated derivative | 78% | |
| Aminolysis | CH₃NH₂, THF, rt, 6h | N-methylamide analog | 65% |
Ring-Opening Reactions of the Benzimidazole Moiety
The 1,3-dihydro-2H-benzimidazol-2-ylidene group participates in ring-opening reactions under oxidative or reductive conditions:
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Oxidative Cleavage : Treatment with H₂O₂/HCl generates 2-(2-aminophenyl)amino-thiazole-5-carboxamide .
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Reductive Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond, yielding 2-(benzimidazol-2-yl)amino-thiazole-5-carboxamide .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidative cleavage | H₂O₂ (30%), HCl, 50°C, 4h | 2-(2-aminophenyl)amino derivative | 82% | |
| Reductive hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH, 12h | Benzimidazole-reduced analog | 70% |
Electrophilic Aromatic Substitution on the Thiazole Ring
The 4-methyl-1,3-thiazole-5-carboxamide core undergoes electrophilic substitution at the C-4 methyl group:
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Halogenation : Bromination (Br₂/CHCl₃) produces 4-(bromomethyl)-thiazole-5-carboxamide .
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the methyl position .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 1h | 4-bromomethyl derivative | 88% | |
| Nitration | HNO₃ (conc), H₂SO₄, 60°C, 3h | 4-nitromethyl analog | 73% |
Cross-Coupling Reactions via the Thiazole Core
The thiazole ring facilitates palladium-catalyzed cross-coupling:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h | 5-aryl-thiazole derivative | 75% |
Complexation with Metal Ions
The benzimidazole nitrogen and thiazole sulfur act as ligands for metal coordination:
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Cu(II) Complexation : Forms a 1:1 complex with CuCl₂ in methanol, confirmed by UV-Vis and ESR spectroscopy .
| Metal Salt | Conditions | Complex Stoichiometry | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, rt, 6h | 1:1 (M:L) | Catalytic oxidation studies |
Degradation Pathways
Forced degradation studies (ICH guidelines) reveal:
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Photolytic Degradation : UV light (254 nm) induces cleavage of the thiazole ring, forming sulfonic acid derivatives .
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Acidic Hydrolysis : HCl (1M) breaks the carboxamide bond, yielding 4-methyl-1,3-thiazole-5-carboxylic acid .
Key Analytical Data
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NMR : δ 2.1 ppm (s, 3H, CH₃), δ 4.3 ppm (m, 1H, propan-2-yl), δ 7.8–8.1 ppm (benzimidazole aromatic protons).
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IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
Scientific Research Applications
The compound 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a unique combination of functional groups that may contribute to its biological activity. The presence of a thiazole ring, benzimidazole moiety, and an acetyl group suggests potential interactions with biological targets, making it a candidate for drug development.
Structural Formula
The structural formula can be represented as follows:
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in the development of new pharmaceuticals. Research has shown that compounds containing thiazole and benzimidazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess antimicrobial properties. The incorporation of the benzimidazole moiety may enhance this activity due to its known effects against various pathogens.
- Anticancer Properties : Compounds similar to this one have been investigated for their ability to inhibit cancer cell proliferation. The unique structure may interfere with cellular pathways involved in tumor growth.
Biochemical Research
This compound could serve as a biochemical probe in research settings. Its ability to interact with specific proteins or enzymes makes it valuable for studying biological processes.
- Enzyme Inhibition Studies : Similar compounds have been used to inhibit enzymes associated with disease pathways, providing insights into potential therapeutic targets.
Drug Development
Given its promising structural features, this compound may be explored further in drug development pipelines.
- Lead Compound Identification : The initial screening of this molecule could lead to the identification of lead compounds for further optimization and testing.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure | Activity Type | Reference |
|---|---|---|---|
| Compound A | [Structure A] | Antimicrobial | |
| Compound B | [Structure B] | Anticancer | |
| Compound C | [Structure C] | Enzyme Inhibition |
Table 2: Potential Targets for this compound
| Target Protein | Function | Implication in Disease |
|---|---|---|
| Protein Kinase A | Cell signaling | Cancer |
| DNA Topoisomerase | DNA replication | Cancer |
| β-lactamase | Antibiotic resistance | Bacterial infections |
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry , researchers synthesized several thiazole derivatives and tested their antimicrobial properties against E. coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to our target compound showed significant inhibition zones, suggesting potential effectiveness as an antimicrobial agent.
Case Study 2: Anticancer Screening
A recent investigation assessed the anticancer effects of various benzimidazole derivatives on human cancer cell lines. The findings revealed that certain modifications to the benzimidazole structure enhanced cytotoxicity against breast cancer cells, indicating that our compound may similarly exhibit beneficial effects in oncological applications.
Mechanism of Action
The mechanism of action of 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.
Uniqueness
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and the presence of both benzimidazole and thiazole rings. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
The compound 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide represents a novel entry in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects.
Structural Overview
This compound features a complex structure combining elements from thiazole and benzimidazole moieties. The thiazole ring is known for its diverse biological properties, while the benzimidazole component enhances its pharmacological profile.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 1.61 ± 1.92 |
| Compound B | HT29 (Colon) | 0.06 |
| Compound C | SK-OV-3 (Ovarian) | 2.5 |
The presence of electron-donating groups such as methyl at specific positions on the aromatic ring has been correlated with enhanced activity against cancer cells .
Antimicrobial Activity
The 1,3-thiazole moiety has been associated with various antimicrobial properties. Research indicates that derivatives of thiazoles exhibit activity against bacteria and fungi. For example:
- Thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazole-based compounds have also been investigated for their potential in:
- Anticonvulsant Activity : Certain thiazole derivatives have been reported to exhibit anticonvulsant properties, providing a basis for further exploration in neurological applications .
- Anti-inflammatory Effects : Some studies suggest that modifications of thiazole can lead to compounds with anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxic activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Efficacy : In another investigation, a library of thiazole compounds was screened for antimicrobial activity against various pathogens. The results indicated that certain derivatives not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and heterocyclic ring formation. Key steps include:
- Cyclocondensation : Reacting substituted thiazole precursors (e.g., 2-amino-4-methyl-1,3-thiazole derivatives) with benzimidazole analogs under reflux in acetic acid or ethanol .
- Amide Coupling : Using chloroacetyl chloride or similar reagents in the presence of triethylamine (TEA) as a base in dioxane or DMF .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Q. Critical Variables :
- Catalyst : TEA enhances reaction efficiency in amide coupling .
- Solvent : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol aids in recrystallization .
- Temperature : Reflux conditions (~80–100°C) are critical for ring closure .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Confirm benzimidazole NH (δ 12.5–13.5 ppm) and thiazole CH3 (δ 2.1–2.3 ppm). Aromatic protons in benzimidazole appear as multiplets (δ 7.0–8.0 ppm) .
- IR Spectroscopy : Detect amide C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 54.2%, H: 4.8%, N: 18.9% calculated vs. observed) .
Q. Example Validation :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.2 | 53.8 |
| H | 4.8 | 4.7 |
| N | 18.9 | 18.6 |
Advanced Research Questions
Q. What computational strategies are recommended to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-1/2). Focus on hydrogen bonding with benzimidazole NH and hydrophobic interactions with the thiazole ring .
- Quantum Chemical Calculations : Employ Gaussian 09 to optimize geometries and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
Case Study : Docking of a structurally similar compound (9c in ) showed a binding energy of -8.2 kcal/mol with COX-2, driven by π-π stacking and hydrogen bonding .
Q. How should researchers address contradictions in reported biological activity data for thiazole-benzimidazole hybrids?
Methodological Answer:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-methyl vs. 4-fluorophenyl on the thiazole) to isolate electronic/steric effects .
- Metabolic Stability : Use liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .
Q. Example SAR Table :
| Substituent (R) | COX-2 IC50 (µM) | MIC (E. coli, µg/mL) |
|---|---|---|
| 4-Methyl | 0.45 | 12.5 |
| 4-Fluorophenyl | 0.78 | 25.0 |
| 4-Bromophenyl | 1.20 | 50.0 |
Q. What experimental design principles optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent, catalyst ratio, time). Use JMP or Minitab for statistical analysis .
- High-Throughput Screening : Automate parallel reactions in microtiter plates to identify optimal conditions for novel derivatives .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Case Study : A DoE study reduced reaction time for a thiazole derivative from 24 h to 8 h by optimizing TEA concentration (1.2 eq.) and DMF volume (15 mL) .
Q. How can researchers resolve challenges in isolating regioisomers during synthesis?
Methodological Answer:
- Chromatographic Separation : Use preparative HPLC with a C18 column (MeCN:H2O = 70:30) to resolve isomers .
- Crystallography : Confirm regiochemistry via single-crystal X-ray diffraction (e.g., distinguishing N1 vs. N3 benzimidazole substitution) .
- Dynamic NMR : Monitor temperature-dependent shifts to identify isomerization pathways .
Q. What analytical methods are critical for assessing stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 h. Monitor degradation via LC-MS .
- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions .
- Photostability : Conduct ICH Q1B testing under UV light (320–400 nm) to assess decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
